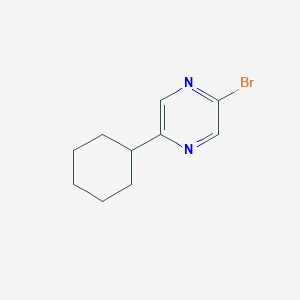

2-Bromo-5-(cyclohexyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclohexylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGBNRTTXLPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304335 | |

| Record name | Pyrazine, 2-bromo-5-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-84-4 | |

| Record name | Pyrazine, 2-bromo-5-cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-bromo-5-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Cyclohexyl Pyrazine

Strategies for Regioselective Pyrazine (B50134) Functionalization

The regioselective functionalization of the pyrazine ring is a critical aspect of synthesizing specifically substituted derivatives like 2-Bromo-5-(cyclohexyl)pyrazine. The inherent electronic nature of the pyrazine ring, being electron-deficient, makes it resistant to electrophilic substitution but susceptible to nucleophilic and organometallic reactions. monash.edu

One of the primary strategies involves the use of directed metalation. By employing strong bases such as lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidyl (TMP) magnesium and zinc bases, specific protons on the pyrazine ring can be abstracted. ingentaconnect.com This deprotonation is often directed by existing substituents on the ring, which can stabilize the resulting organometallic intermediate. For a 2-substituted pyrazine, selective metalation has been observed in the order of C-5 > C-6 > C-3 positions, allowing for subsequent functionalization at the desired location. ingentaconnect.com

Another powerful technique is the use of organometallic cross-coupling reactions. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are instrumental in introducing various functional groups onto the pyrazine scaffold with high regioselectivity. rsc.org For instance, a pre-functionalized pyrazine, such as a halopyrazine, can be coupled with an appropriate organometallic reagent to introduce the cyclohexyl moiety. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regiochemical outcome. rsc.org

Furthermore, the activation of the pyrazine ring through N-oxidation can alter its reactivity, making it more amenable to certain functionalization reactions. The N-oxide can direct subsequent substitutions to specific positions on the ring. rsc.org

A summary of common regioselective functionalization strategies is presented in the table below.

| Strategy | Reagents/Catalysts | Target Position | Reference |

| Directed Metalation | TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiCl | C-3, C-5 | ingentaconnect.comresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids | Various | mdpi.com |

| Stille Coupling | Palladium catalysts, organostannanes | Various | rsc.org |

| C-H Activation | Iron or Palladium catalysts | Various | mdpi.com |

Precursor Synthesis and Starting Materials for Cyclohexylpyrazine Derivatives

Common starting materials for the pyrazine ring itself include 1,2-diamines and 1,2-dicarbonyl compounds. The condensation of ethylenediamine (B42938) with a cyclohexyl-substituted 1,2-dicarbonyl compound is a direct method to form the cyclohexylpyrazine core. Alternatively, the self-condensation of α-amino ketones can also yield symmetrically substituted pyrazines. cdnsciencepub.com

For the introduction of the cyclohexyl group, one common precursor is cyclohexylmagnesium bromide, a Grignard reagent. This can be reacted with a halopyrazine in the presence of a suitable catalyst. Another approach involves the use of cyclohexylboronic acid in a Suzuki-Miyaura coupling reaction with a bromopyrazine. mdpi.com

The synthesis of the pyrazine core can also be achieved through dehydrogenative coupling routes, which are considered more atom-economical. For example, the self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes can produce 2,5-disubstituted pyrazines. cdnsciencepub.com

The following table outlines potential precursors for the synthesis of cyclohexylpyrazine derivatives.

| Precursor Type | Specific Example | Purpose |

| Pyrazine Core Precursor | Ethylenediamine and a cyclohexyl-1,2-dione | Formation of the cyclohexylpyrazine ring |

| Cyclohexyl Group Donor | Cyclohexylmagnesium bromide | Introduction of the cyclohexyl moiety via Grignard reaction |

| Cyclohexyl Group Donor | Cyclohexylboronic acid | Introduction of the cyclohexyl moiety via Suzuki coupling |

| Halogenated Pyrazine | 2,5-Dibromopyrazine | Starting material for sequential functionalization |

Direct Bromination Approaches for Pyrazine Scaffolds

Direct bromination of the pyrazine ring is a key step in the synthesis of this compound. Due to the electron-deficient nature of the pyrazine ring, electrophilic aromatic substitution, including bromination, is generally challenging and requires forcing conditions or the presence of activating groups. monash.edu

A common reagent for the bromination of heterocyclic compounds is N-bromosuccinimide (NBS). imist.ma The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the solvent, temperature, and the presence of any directing groups on the pyrazine ring. For a pyrazine with an existing alkyl substituent like a cyclohexyl group, the electronic and steric effects of this group will influence the position of bromination.

Other brominating agents that can be employed include elemental bromine (Br₂), often in the presence of a Lewis acid catalyst to enhance its electrophilicity. imist.ma However, the use of molecular bromine presents safety and handling challenges. Alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibromoisocyanuric acid (DBI) offer milder and more effective options for bromination. dntb.gov.ua

The table below summarizes common reagents used for the direct bromination of aromatic heterocycles.

| Brominating Agent | Abbreviation | Typical Conditions | Reference |

| N-Bromosuccinimide | NBS | Inert solvent, radical initiator or light | imist.ma |

| Bromine | Br₂ | With or without a Lewis acid catalyst | imist.ma |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Inert solvent | imist.ma |

| Dibromoisocyanuric acid | DBI | Concentrated sulfuric acid | dntb.gov.ua |

Advanced Catalytic Systems for Halogenation of Pyrazines

To overcome the inherent low reactivity of the pyrazine ring towards electrophilic halogenation and to improve selectivity and efficiency, advanced catalytic systems have been developed. These can be broadly categorized into transition metal-catalyzed and organocatalytic approaches.

Transition metal catalysis offers powerful methods for the functionalization of heterocycles, including pyrazines. While direct catalytic bromination of the pyrazine C-H bond is an area of ongoing research, related cross-coupling reactions are well-established for introducing bromine. For instance, a pyrazine derivative can be first converted to an organometallic species (e.g., via C-H activation or metal-halogen exchange) which can then be reacted with a bromine source.

Palladium-catalyzed reactions are particularly prevalent in heterocyclic chemistry. rsc.org For example, a palladium catalyst can facilitate the coupling of a pyrazine boronic acid or ester with a brominating agent. More direct approaches involve the palladium-catalyzed C-H activation of the pyrazine ring followed by reaction with an electrophilic bromine source. This method can offer high regioselectivity, directed by the coordination of the catalyst to a directing group on the substrate. rsc.org

Organocatalysis has emerged as a valuable tool in organic synthesis, providing an alternative to metal-based catalysts. While specific examples of organocatalytic bromination of this compound are not extensively documented, the principles of organocatalysis can be applied. For instance, certain organic molecules can act as Lewis bases or hydrogen bond donors to activate the brominating agent or the pyrazine substrate.

For example, thiourea-based catalysts have been shown to be effective in activating N-halosuccinimides for the halogenation of various substrates. Such catalysts could potentially be employed to facilitate the bromination of cyclohexylpyrazine. The development of organocatalytic methods for the direct halogenation of electron-deficient heterocycles like pyrazine is a promising area for future research, offering the potential for milder reaction conditions and reduced metal contamination in the final product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. The goal is to design chemical processes that are more environmentally benign, safer, and more efficient.

One of the key principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. wikipedia.org In the context of synthesizing this compound, this means choosing reactions that generate minimal byproducts. For example, direct C-H functionalization methods are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalization of the starting materials. primescholars.com

The use of safer solvents and reagents is another crucial aspect. Traditional bromination reactions often use hazardous reagents like elemental bromine and chlorinated solvents. Green alternatives include the use of N-bromosuccinimide, which is a solid and easier to handle than liquid bromine. rsc.org Furthermore, developing reactions that can be performed in greener solvents like water, ethanol, or even under solvent-free conditions is highly desirable. rasayanjournal.co.in

Catalysis is a cornerstone of green chemistry. The use of catalysts, whether they are transition metals or organocatalysts, allows for reactions to proceed under milder conditions with higher selectivity and efficiency, reducing energy consumption and waste generation. rasayanjournal.co.in

Finally, the development of sustainable halogenation processes is an active area of research. This includes the use of halide salts, which are abundant and non-toxic, in combination with a green oxidant like hydrogen peroxide. rsc.org This approach avoids the use of stoichiometric amounts of hazardous brominating agents and produces water as the only byproduct. cdnsciencepub.comrsc.org

The table below highlights the application of green chemistry principles to the synthesis of halogenated pyrazines.

| Green Chemistry Principle | Application in Pyrazine Bromination | Potential Benefit |

| Atom Economy | Direct C-H bromination | Reduced waste generation |

| Safer Reagents | Use of NBS or DBDMH instead of Br₂ | Improved safety and handling |

| Catalysis | Transition metal or organocatalysis | Milder reaction conditions, higher efficiency |

| Sustainable Halogenation | Use of halide salts with a green oxidant (e.g., H₂O₂) | Avoids hazardous reagents, water as byproduct |

Continuous Flow Synthesis Techniques for Pyrazine Derivatives

Continuous flow synthesis has emerged as a powerful technique for the preparation of pyrazine derivatives, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods. This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The application of flow chemistry to the synthesis of pyrazine derivatives has been demonstrated to be a greener and more efficient method. rsc.org

One notable example is the development of a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.org This system utilizes an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, as a catalyst. The key reaction parameters, including solvent, substrate ratio, reaction temperature, and flow rate (which determines the reaction time), were studied in detail to optimize the process. rsc.org This biocatalytic continuous technology provides a basis for the rapid and environmentally friendly synthesis of various pyrazine-derived compounds. rsc.org

Flow chemistry has also been successfully applied to the synthesis of other nitrogen-containing heterocycles, such as pyrazoles, which share some synthetic precursors with pyrazines. For instance, a four-step continuous flow setup was developed for the conversion of anilines into pyrazoles with yields ranging from 51–76%. mdpi.com This process included an in-situ diazotization step, which is advantageous for handling potentially hazardous intermediates. mdpi.com

The principles demonstrated in these examples can be extrapolated to the synthesis of other pyrazine derivatives, including halogenated pyrazines. The precise control offered by continuous flow systems can be particularly beneficial for regioselective reactions, such as the bromination of the pyrazine ring, by minimizing the formation of side products.

Comparative Analysis of Synthetic Efficiencies and Yields in Pyrazine Bromination

The bromination of pyrazines is a critical step in the synthesis of many functionalized derivatives. The efficiency and yield of this reaction are highly dependent on the chosen methodology, the nature of the brominating agent, and the reaction conditions.

Traditional Bromination Methods:

Traditional methods for the bromination of heterocyclic compounds often involve the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). For instance, the regioselective bromination of a pyrido[2,3-b]pyrazine (B189457) core at the 8-position has been achieved using NBS at low temperatures (0°C to room temperature). This method is valued for its high regioselectivity, which minimizes the formation of polybrominated byproducts.

Palladium-Catalyzed Cross-Coupling Reactions:

Comparative Yields:

A direct comparison of yields across different bromination and subsequent functionalization methods highlights the variability in efficiency.

| Reaction Type | Starting Material | Product | Yield |

| Bromination | Pyrido[2,3-b]pyrazine | 8-Bromo-3-methoxypyrido[2,3-b]pyrazine | High (not specified) |

| Heck Coupling | 8-substituted imidazo[1,5-a]pyrazines | Arylated imidazo[1,5-a]pyrazines | 45–92% |

| Stille Coupling | Stannylated pyrazine and 4-methoxybenzoyl chloride | Desired ketone and homocoupling product | 64% (overall) |

| Stille Coupling | Chlorotriazine and stannylated pyrazine | Bihetaryl product | 47% |

| Stille Coupling | Trialkylstannyl pyrazine and azabicycloalkene triflate | Coupling product | 54% |

| C–P Cross-Coupling | Chlorinated pyrazines | Phosphorylated pyrazines | 81–95% |

The choice of synthetic route for preparing brominated pyrazines ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. While traditional bromination methods with agents like NBS offer high regioselectivity, palladium-catalyzed cross-coupling reactions provide versatile pathways to a wide range of functionalized pyrazine derivatives, albeit with yields that can be sensitive to the specific substrates and reaction conditions. rsc.org

Reactivity and Transformational Chemistry of 2 Bromo 5 Cyclohexyl Pyrazine

Overview of Halogen-Exchange Reactions on Pyrazine (B50134) Nuclei

Halogen-exchange reactions on aryl halides represent a significant strategy for modulating chemical reactivity. science.govnih.gov These transformations allow for the interconversion of halogens, for instance, replacing a less reactive chloride with a more reactive bromide or iodide, or vice-versa, to block an undesired reaction pathway. science.gov While classical nucleophilic substitution reactions like the Finkelstein (iodine for chlorine/bromine) and Swarts (fluorine for chlorine/bromine) reactions are standard for alkyl halides, they are generally not feasible for aryl halides such as bromopyrazines due to the strength of the C(sp²)-X bond. nih.govyoutube.com

For aromatic and vinylic systems, metal catalysis is typically required to facilitate the exchange. science.govnih.gov The mechanism often involves a metal catalyst in an oxidative addition-reductive elimination cycle. nih.gov In the context of 2-Bromo-5-(cyclohexyl)pyrazine, the bromine atom could potentially be exchanged for another halogen. For example, converting the bromide to an iodide would generate a more reactive substrate for subsequent cross-coupling reactions. Conversely, exchange for a chloride might be used for fine-tuning electronic properties or reactivity in a later synthetic step. These metal-mediated processes have become crucial for late-stage functionalization and the synthesis of complex molecules. nih.gov

Cross-Coupling Reactions Involving the Bromine Moiety of this compound

The carbon-bromine bond in this compound is a key site for derivatization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The general mechanism for these transformations involves a catalytic cycle comprising three principal steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govwikipedia.orgyoutube.com This powerful methodology allows for the introduction of a wide variety of substituents onto the pyrazine core.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or boronic ester. nih.govnih.govmdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.govnih.gov For this compound, a Suzuki-Miyaura reaction would enable the formation of a new carbon-carbon bond at the C2 position, facilitating the synthesis of aryl-, heteroaryl-, or vinyl-substituted pyrazines. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. scispace.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound This table presents hypothetical examples based on established Suzuki-Miyaura methodology.

| Boronic Acid/Ester Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Cyclohexyl)-5-phenylpyrazine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Cyclohexyl)-5-(thiophen-2-yl)pyrazine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(Cyclohexyl)-5-(4-methoxyphenyl)pyrazine |

| (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(Cyclohexyl)-5-((E)-styryl)pyrazine |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orgnrochemistry.com This method is known for its tolerance of a vast array of functional groups, as organostannanes are stable to air and moisture and can be prepared with diverse organic moieties. wikipedia.orglibretexts.org The primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.orgorganic-chemistry.org For derivatizing this compound, the Stille coupling offers a reliable means to introduce alkyl, vinyl, aryl, and alkynyl groups. The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org

Table 2: Potential Stille Coupling Reactions of this compound This table presents hypothetical examples based on established Stille coupling methodology.

| Organostannane Reagent | Catalyst | Ligand | Solvent | Expected Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-(Cyclohexyl)-5-phenylpyrazine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 2-(Cyclohexyl)-5-vinylpyrazine |

| (Tributylstannyl)thiophene | Pd₂(dba)₃ | P(furyl)₃ | Dioxane | 2-(Cyclohexyl)-5-(thiophen-2-yl)pyrazine |

| Trimethyl(phenylethynyl)stannane | Pd(PPh₃)₄ | - | DMF | 2-(Cyclohexyl)-5-(phenylethynyl)pyrazine |

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgchemistnotes.com This reaction is catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc compounds, which often allows reactions to proceed under mild conditions with high stereospecificity. jk-sci.com Furthermore, organozinc reagents exhibit excellent functional group tolerance. chemistnotes.comjk-sci.com The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it exceptionally versatile. wikipedia.orgchemistnotes.com In the case of this compound, Negishi coupling could be employed to introduce a wide range of alkyl, aryl, and vinyl substituents.

Table 3: Illustrative Negishi Coupling Reactions for this compound This table presents hypothetical examples based on established Negishi coupling methodology.

| Organozinc Reagent | Catalyst | Ligand | Solvent | Expected Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 2-(Cyclohexyl)-5-phenylpyrazine |

| Ethylzinc bromide | Pd(dppf)Cl₂ | - | THF | 2-Ethyl-5-(cyclohexyl)pyrazine |

| Benzylzinc chloride | Ni(acac)₂ | - | DMA | 2-Benzyl-5-(cyclohexyl)pyrazine |

| Alkenylzinc iodide | Pd(OAc)₂ | XPhos | Dioxane | 2-Alkenyl-5-(cyclohexyl)pyrazine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and applicability to the synthesis of pharmaceuticals. wikipedia.org The reaction typically requires a palladium catalyst, a bulky, electron-rich phosphine ligand (such as XPhos or RuPhos), and a strong base like sodium tert-butoxide. nih.govresearchgate.net Applying this methodology to this compound allows for the direct introduction of primary and secondary amines, leading to the synthesis of various 2-amino-5-(cyclohexyl)pyrazine derivatives.

Table 4: Exemplary Buchwald-Hartwig Amination of this compound This table presents hypothetical examples based on established Buchwald-Hartwig amination methodology.

| Amine Partner | Catalyst | Ligand | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | N-Phenyl-5-(cyclohexyl)pyrazin-2-amine |

| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 4-(5-(Cyclohexyl)pyrazin-2-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | N-Benzyl-5-(cyclohexyl)pyrazin-2-amine |

| Pyrrolidine | Pd(OAc)₂ | DavePhos | LiHMDS | THF | 2-(Cyclohexyl)-5-(pyrrolidin-1-yl)pyrazine |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A distinctive feature of this reaction is the use of a copper(I) co-catalyst, typically CuI. rsc.orgscirp.org The reaction conditions are generally mild, often proceeding at room temperature with a mild base such as an amine (e.g., triethylamine), which can also serve as the solvent. wikipedia.orgscirp.org The Sonogashira coupling is the most common method for synthesizing arylalkynes. For this compound, this reaction provides a direct route to 2-alkynyl-5-(cyclohexyl)pyrazine derivatives, which are valuable intermediates for further synthetic transformations or as target molecules in materials science and medicinal chemistry.

Table 5: Potential Sonogashira Coupling Reactions of this compound This table presents hypothetical examples based on established Sonogashira coupling methodology.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(Cyclohexyl)-5-(phenylethynyl)pyrazine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 2-(Cyclohexyl)-5-((trimethylsilyl)ethynyl)pyrazine |

| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 2-(Cyclohexyl)-5-(hex-1-yn-1-yl)pyrazine |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 3-(5-(Cyclohexyl)pyrazin-2-yl)prop-2-yn-1-ol |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

The pyrazine ring, being electron-deficient in nature, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group such as a halogen. In the case of this compound, the bromine atom at the 2-position can be displaced by a variety of nucleophiles. The rate of these reactions is significantly influenced by the electron-withdrawing character of the pyrazine nitrogens, which stabilize the intermediate Meisenheimer complex.

Commonly, these reactions are carried out in the presence of a base to facilitate the removal of the proton from the nucleophile, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature is crucial and is often dependent on the nature of the nucleophile and the reactivity of the pyrazine substrate. While palladium-catalyzed C-N coupling reactions are also known for halogenated pyrazines, SNAr offers a direct, metal-free alternative for the introduction of various functionalities.

Detailed research findings on analogous bromopyrazine systems indicate that reactions with primary and secondary amines, alkoxides, and thiolates proceed with moderate to good yields. The presence of the bulky cyclohexyl group at the 5-position is not expected to significantly hinder the substitution at the 2-position sterically.

Lithiation and Subsequent Electrophilic Quenching Reactions of Pyrazine Bromides

Halogen-metal exchange is a powerful and widely utilized method for the formation of organolithium reagents, which are versatile intermediates in organic synthesis. For this compound, treatment with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is expected to result in a rapid bromine-lithium exchange. This exchange is generally faster than nucleophilic addition to the pyrazine ring or deprotonation of the cyclohexyl group.

The resulting 2-lithiated-5-(cyclohexyl)pyrazine is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the 2-position of the pyrazine ring. This two-step sequence provides a valuable synthetic route to a variety of 2-substituted-5-(cyclohexyl)pyrazines that may not be readily accessible through other methods. The choice of the organolithium reagent and the reaction conditions can be critical to avoid side reactions. For instance, using two equivalents of t-butyllithium can help to irreversibly drive the exchange by consuming the t-butyl bromide byproduct.

Radical Reactions of this compound

The electron-deficient nature of the pyrazine ring makes it a suitable substrate for radical substitution reactions, particularly through mechanisms like the Minisci reaction. The Minisci reaction involves the addition of a nucleophilic radical to a protonated electron-deficient N-heterocycle. For this compound, this reaction would typically be carried out in an acidic medium to protonate one of the pyrazine nitrogens, thereby further activating the ring towards radical attack.

A variety of alkyl and acyl radicals can be generated from common precursors. For example, alkyl radicals can be generated from carboxylic acids via oxidative decarboxylation using silver nitrate (B79036) and ammonium (B1175870) persulfate. The regioselectivity of the radical addition can sometimes be an issue, potentially leading to a mixture of products. However, in many cases, the reaction shows a preference for the positions ortho and para to the protonated nitrogen.

In addition to classical Minisci-type reactions, modern photocatalytic methods have emerged as powerful tools for the generation of radicals under mild conditions, which could potentially be applied to the functionalization of this compound. These methods often offer improved selectivity and functional group tolerance.

Applications of 2 Bromo 5 Cyclohexyl Pyrazine As a Key Synthetic Intermediate

Role as a Key Intermediate in Multi-Step Organic Synthesis

The primary utility of 2-bromo-5-(cyclohexyl)pyrazine in multi-step synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key transformations involving this intermediate include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrazine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. tcichemicals.comillinois.edu The reaction of this compound with various arylboronic acids provides access to a diverse library of 2-aryl-5-(cyclohexyl)pyrazine derivatives.

Buchwald-Hartwig Amination: This process allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyrazine with a primary or secondary amine. This is a critical step in the synthesis of many biologically active compounds and materials where an amino group is required on the pyrazine (B50134) ring.

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyrazine with a terminal alkyne to create an alkynylpyrazine. The resulting products are valuable intermediates for further transformations or as components in conjugated materials.

Stille Coupling: Utilizing organotin reagents, the Stille coupling offers another robust method for carbon-carbon bond formation, particularly for creating complex architectures where other coupling methods might fail.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-pyrazine with an alkene, leading to the synthesis of substituted vinylpyrazines.

The cyclohexyl group, being sterically bulky and chemically robust, often remains intact throughout these transformations, influencing the solubility, conformational properties, and intermolecular interactions of the resulting products.

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (sp2-sp2) | 5-(cyclohexyl)-2-(aryl)pyrazine |

| Buchwald-Hartwig | Amine (R2NH) | C-N | 5-(cyclohexyl)-N,N-dialkylpyrazin-2-amine |

| Sonogashira | Terminal Alkyne (RC≡CH) | C-C (sp2-sp) | 5-(cyclohexyl)-2-(alkynyl)pyrazine |

| Stille | Organostannane (R-SnBu3) | C-C | 5-(cyclohexyl)-2-(alkyl/aryl)pyrazine |

| Heck | Alkene (R-CH=CH2) | C-C | 5-(cyclohexyl)-2-(vinyl)pyrazine |

Construction of Complex Heterocyclic Systems via this compound

Beyond simple substitution, this compound is a valuable precursor for constructing more complex, fused heterocyclic systems. These larger ring systems are of significant interest due to their prevalence in natural products and their potential for novel biological activities and material properties.

One common strategy involves an initial cross-coupling reaction to install a functional group at the 2-position, followed by an intramolecular cyclization reaction. For instance, a Suzuki coupling could introduce an ortho-functionalized aryl group (e.g., 2-aminophenylboronic acid). The resulting intermediate, 2-(2-aminophenyl)-5-(cyclohexyl)pyrazine, can then undergo an intramolecular condensation or cyclization to form a new heterocyclic ring fused to the pyrazine core, such as a pyrrolo[2,3-b]pyrazine derivative. americanelements.com

Another approach is the synthesis of annulated systems where the pyrazine ring is extended. For example, functionalization at the 2-position with a group capable of cyclizing with the adjacent pyrazine nitrogen or a substituent at the 3-position can lead to the formation of bicyclic or tricyclic heteroaromatic compounds. These complex structures are often rigid and planar, making them suitable scaffolds for various applications. abovchem.com

| Starting Intermediate | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 2-(2-Aminophenyl)-5-(cyclohexyl)pyrazine | Intramolecular Cyclization | Substituted Pyrido[2,3-b]indoles |

| 2-(2-Hydroxyphenyl)-5-(cyclohexyl)pyrazine | Intramolecular Dehydrative Cyclization | Substituted Benzofuro[2,3-b]pyrazines |

| 2-Alkynyl-3-amino-5-(cyclohexyl)pyrazine | Intramolecular Cyclization | Substituted Pyrrolo[2,3-b]pyrazines |

Precursor in the Synthesis of Functionalized Pyrazine Derivatives for Material Science Research

The electron-deficient nature of the pyrazine ring makes its derivatives highly valuable in material science, particularly for electronics and photonics. lifechemicals.com this compound serves as a key starting material for creating functionalized pyrazines tailored for these applications.

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), materials with specific electronic properties are required. Pyrazine-containing molecules are often used as electron-transporting materials or as the acceptor unit in donor-acceptor (D-A) type emitters due to the electron-withdrawing character of the pyrazine core. rsc.org

Starting from this compound, researchers can use cross-coupling reactions to attach electron-donating moieties, such as triphenylamine (B166846) or carbazole (B46965) derivatives, to the pyrazine core. rsc.org This creates D-A molecules with tunable intramolecular charge-transfer (ICT) characteristics. The energy levels (HOMO/LUMO) and the resulting emission color of the material can be finely adjusted by varying the donor group. The bulky cyclohexyl group can enhance solubility and improve the morphological stability of thin films, which is crucial for device performance and longevity.

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors or as coordination sites for metal ions. By functionalizing this compound with recognition motifs (e.g., hydrogen bond donors, other ligand sites), it is possible to design molecules that self-assemble into complex architectures like molecular squares, cages, or polymers. The cyclohexyl group can play a significant role in directing this assembly by providing steric hindrance or by participating in van der Waals interactions, influencing the final structure and stability of the supramolecular assembly.

Utility in the Development of Ligands and Catalysts

This compound can be transformed into a variety of ligand types. For example, substitution of the bromine atom with a diphenylphosphine (B32561) group (via a coupling reaction) would yield a phosphine-pyrazine ligand. Such ligands can coordinate to transition metals like palladium, rhodium, or iron, creating catalysts for various organic transformations. acs.org The combination of the "soft" phosphine (B1218219) donor and the "hard" nitrogen donors of the pyrazine ring makes these ligands versatile. The electron-deficient pyrazine ring can act as a π-acceptor, which can modulate the catalytic activity of the metal center. acs.org The cyclohexyl substituent can provide steric bulk that influences the selectivity (e.g., regioselectivity or enantioselectivity) of the catalytic reaction.

Synthetic Routes to Pyrazine-Based Probes for Chemical Biology Research

Pyrazine derivatives are increasingly being explored as scaffolds for chemical probes to study biological systems. mdpi.com Their relatively small size, metabolic stability, and ability to be functionalized make them attractive for this purpose. This compound is a useful starting point for creating such probes.

For example, a fluorescent dye can be attached to the pyrazine core via a Suzuki or Sonogashira coupling reaction at the 2-position. The resulting molecule can be used as a fluorescent probe for cellular imaging. The lipophilic cyclohexyl group can influence the probe's cellular uptake and subcellular localization, potentially targeting it to lipid-rich environments like cell membranes. Furthermore, the pyrazine nitrogens could be used to coordinate biologically relevant metal ions, allowing the probe to function as a sensor for these ions. The synthesis of such probes relies on the versatile reactivity of the bromo-substituent to link the pyrazine core to other functional modules like fluorophores or bioactive moieties. nih.gov

Advanced Methodologies for Structural Elucidation and Purity Assessment in 2 Bromo 5 Cyclohexyl Pyrazine Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can differentiate between compounds that have the same nominal mass but different molecular formulas. For 2-Bromo-5-(cyclohexyl)pyrazine, with a chemical formula of C10H13BrN2, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS analysis would involve ionizing the compound, commonly using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), followed by mass analysis in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. The measured mass-to-charge ratio (m/z) of the molecular ion is then compared to the theoretical value. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z | Expected Experimental m/z |

| [M+H]+ (with 79Br) | C10H14BrN2 | 241.0395 | 241.0393 ± 0.0005 |

| [M+H]+ (with 81Br) | C10H14BrN2 | 243.0374 | 243.0372 ± 0.0005 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms (chemical shift), the connectivity between atoms through covalent bonds (J-coupling), and the spatial proximity of atoms (Nuclear Overhauser Effect). For this compound, 1H and 13C NMR are fundamental for confirming the regiochemistry of the substituents on the pyrazine (B50134) ring and the stereochemistry of the cyclohexyl group. The distinct chemical shifts of the protons and carbons in the pyrazine ring and the cyclohexyl moiety allow for their unambiguous assignment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To gain deeper insights into the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the pyrazine ring and within the cyclohexyl ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1JCH). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (2JCH and 3JCH). youtube.com HMBC is particularly useful for establishing the connectivity between the cyclohexyl ring and the pyrazine ring by observing correlations between the cyclohexyl protons and the pyrazine carbons, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu In the case of this compound, NOESY can help to determine the preferred conformation of the cyclohexyl ring relative to the pyrazine ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | 1H - 1H | Connectivity of protons within the pyrazine and cyclohexyl rings. |

| HSQC | 1H - 13C (one bond) | Direct C-H attachments. |

| HMBC | 1H - 13C (multiple bonds) | Connectivity between the pyrazine and cyclohexyl moieties. |

| NOESY | 1H - 1H (through space) | Spatial arrangement and conformational preferences. |

Solid-State NMR Spectroscopy for Polymorphic Studies (if applicable)

At present, there is no widely available information in scientific literature to suggest that this compound exists in different polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Should different crystalline forms of this compound be discovered, solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR, ssNMR provides information about the molecule in the solid state, revealing differences in the local environment of the nuclei that arise from different crystal packing arrangements.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclohexyl ring and its orientation relative to the pyrazine ring.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com These two techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. ksu.edu.sa

For this compound, characteristic vibrational frequencies would be expected for the following functional groups:

Pyrazine ring: C-H stretching, C=N stretching, and ring breathing modes.

Cyclohexyl group: C-H stretching (aliphatic), CH2 bending, and rocking vibrations.

C-Br bond: A characteristic stretching vibration typically observed in the lower frequency region of the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Pyrazine Ring | C-H Aromatic Stretch | 3000-3100 |

| Pyrazine Ring | C=N Stretch | 1500-1600 |

| Cyclohexyl Group | C-H Aliphatic Stretch | 2850-2960 |

| Cyclohexyl Group | CH2 Bend | 1440-1480 |

| C-Br Bond | C-Br Stretch | 500-600 |

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. A UV detector is commonly used for pyrazine-containing compounds due to their chromophoric nature. By developing a suitable HPLC method, the purity of a sample can be accurately determined by measuring the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dntb.gov.ua The sample is first vaporized and separated on a GC column based on its volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for their identification and quantification. This method is highly effective for assessing the purity of volatile and thermally stable compounds like this compound.

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Principle | Application |

| HPLC | Separation based on polarity | Purity assessment, preparative isolation |

| GC-MS | Separation based on volatility and boiling point, with mass-based detection | Purity assessment, identification of volatile impurities |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Cyclohexyl Pyrazine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For pyrazine (B50134) derivatives, DFT studies, often employing hybrid functionals like B3LYP, provide a robust framework for understanding how substituents influence the aromatic system.

The electronic structure of the pyrazine ring is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This inherent electron deficiency is further modulated by the substituents. The bromine atom at the 2-position acts as an electron-withdrawing group via induction, while also possessing lone pairs that can participate in resonance. The cyclohexyl group at the 5-position is typically considered a weak electron-donating group through hyperconjugation.

A theoretical study on related pyrazine derivatives, such as 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine, using DFT at the B3LYP level, has provided insights into key electronic parameters relevant to reactivity. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.net

For a molecule like 2-Bromo-5-(cyclohexyl)pyrazine, the HOMO is expected to be distributed primarily over the pyrazine ring and the bromine atom, while the LUMO would be centered on the electron-deficient pyrazine ring. The presence of the bromine atom is predicted to lower the LUMO energy, making the ring more susceptible to nucleophilic attack. Conversely, the electron-donating cyclohexyl group would raise the HOMO energy, potentially influencing reactions with electrophiles.

Table 1: Calculated Electronic Properties of Analogous Pyrazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| 2-methylpyrazine (MP) | -6.91 | -1.11 | 5.80 | 1.15 |

| 2-aminopyrazine (AP) | -6.34 | -0.73 | 5.61 | 2.15 |

| 2-amino-5-bromopyrazine (ABP) | -6.53 | -1.53 | 5.00 | 2.76 |

Data sourced from a DFT study on pyrazine derivatives. researchgate.net

This interactive table is based on data from a study on analogous pyrazine derivatives. The trend suggests that halogenation (like in ABP) significantly lowers the energy gap, indicating increased reactivity. researchgate.net

Local reactivity can be further analyzed through Fukui functions, which identify the most probable sites for nucleophilic, electrophilic, and radical attack. For this compound, the carbon atom bonded to bromine is a likely site for nucleophilic attack, a common reaction pathway for halogenated heterocycles. researchgate.netchemrxiv.org The nitrogen atoms, with their high negative charge density, are also potential sites for interaction with electrophiles or metal ions.

Molecular Modeling of Reaction Mechanisms Involving Brominated Pyrazines

Molecular modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including transition states and activation energies. For brominated pyrazines, a particularly important class of reactions is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. These reactions are fundamental in synthetic chemistry for creating new carbon-carbon bonds.

While a specific model for this compound is not available, computational studies on the Suzuki-Miyaura coupling of other bromo-N-heterocycles provide a reliable blueprint. mdpi.comnih.gov The generally accepted mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyrazine ring. This is often the rate-determining step. Computational studies on bromobenzene (B47551) coupling suggest an activation barrier for this step. nih.gov The electronic properties of the pyrazine ring, influenced by the cyclohexyl group, would affect the energy barrier of this step.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide. The presence of a base is crucial for this step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

DFT calculations can model the energy profile of this entire catalytic cycle. For this compound, the model would predict the relative energies of intermediates and transition states, offering insights into reaction kinetics and potential side reactions. For example, hydrodehalogenation (replacement of bromine with hydrogen) can be a competing pathway, and computational models can help understand the conditions that favor the desired cross-coupling product. mdpi.com Studies on other N-heterocycles have shown that the choice of catalyst, ligands, and solvent can be guided by these theoretical predictions to optimize reaction outcomes. organic-chemistry.org

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to identify and characterize molecules. DFT methods can accurately simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict characteristic vibrational modes, including:

Pyrazine ring C-H and C-N stretching vibrations.

C-Br stretching, typically at lower frequencies.

Cyclohexyl C-H stretching (symmetric and asymmetric) and bending modes.

Studies on other halogen-substituted pyrazine carboxamides have demonstrated the utility of DFT in assigning vibrational wavenumbers based on potential energy distribution (PED). chemrxiv.org Similarly, force field calculations have been used to reassign IR and Raman frequencies for pyrazine-N,N'-dioxide, showcasing the power of computational methods in refining spectroscopic analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly successful in this regard. Calculations would predict the chemical shifts for the protons and carbons of both the pyrazine ring and the cyclohexyl group. The predicted shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. For instance, the calculation would show the downfield shift of the pyrazine protons due to the ring's electron-deficient nature and the influence of the bromo and cyclohexyl substituents.

Table 2: Predicted Spectroscopic Data Types for this compound

| Spectroscopy Type | Predicted Parameters | Relevant Structural Features |

|---|---|---|

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Pyrazine ring modes, C-Br stretch, Cyclohexyl C-H modes |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons, Cyclohexyl axial/equatorial protons |

| ¹³C NMR | Chemical Shifts (ppm) | Pyrazine ring carbons, Cyclohexyl carbons |

This table outlines the types of spectroscopic data that can be accurately predicted using quantum chemical calculations.

Conformation Analysis of the Cyclohexyl Moiety and Pyrazine Ring Interaction

The three-dimensional structure and flexibility of a molecule are crucial to its properties and interactions. For this compound, a key conformational feature is the orientation of the cyclohexyl ring relative to the planar pyrazine ring.

The cyclohexane (B81311) ring itself exists predominantly in a stable chair conformation to minimize angle and torsional strain. libretexts.org When attached to the pyrazine ring, the cyclohexyl group can exist in two primary chair conformations that interconvert via a "ring flip." The substituent (the pyrazine ring) can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformation where the pyrazine ring is in the equatorial position is expected to be significantly more stable and therefore more populated at equilibrium. libretexts.org

Computational methods, such as potential energy surface (PES) scans, can be used to explore the rotational barrier around the C-C bond connecting the cyclohexyl and pyrazine rings. This analysis reveals the most stable rotational conformers and the energy required to interconvert between them.

Design Principles for Novel Pyrazine Derivatives based on Computational Insights

Computational chemistry is an indispensable tool in modern drug discovery and materials science for the rational design of new molecules with desired properties. mdpi.com By establishing a quantitative structure-activity relationship (QSAR) or structure-property relationship, computational models can guide the synthesis of novel pyrazine derivatives. nih.gov

Electronic Tuning for Reactivity and Properties: Based on DFT calculations of the electronic structure, new derivatives can be designed by strategically placing electron-donating or electron-withdrawing groups on the pyrazine ring or the cyclohexyl moiety. For example, if enhanced nucleophilic substitution at the bromine position is desired, adding another electron-withdrawing group to the pyrazine ring could further lower the LUMO energy, making the target carbon more electrophilic. Conversely, to modulate interactions with biological targets, substituents can be chosen to alter the molecule's dipole moment, polarizability, or hydrogen bonding capabilities. rsc.org

Scaffold Hopping and Bioisosteric Replacement: Computational insights can guide the replacement of the cyclohexyl group or the bromine atom with other chemical groups (bioisosteres) that maintain or improve the desired properties while potentially altering other characteristics like solubility or metabolic stability. Molecular docking simulations, which predict how a molecule binds to a protein's active site, can be used to screen virtual libraries of new pyrazine derivatives to identify promising candidates for synthesis and testing. rawdatalibrary.net

Improving Material or Biological Performance: In materials science, computational studies can help design pyrazine-based molecules with specific electronic properties for applications in organic electronics. For instance, the planarity and intermolecular interactions of pyrazine-containing polymers can be "locked" or enhanced through noncovalent interactions, guided by computational predictions to improve charge transport. rsc.org In medicinal chemistry, understanding the interactions of a lead compound like this compound with a target protein allows for the design of new analogs with improved binding affinity and selectivity. researchgate.net

By leveraging these computational strategies, the development of novel pyrazine derivatives can be accelerated, reducing the need for extensive trial-and-error synthesis and allowing for a more targeted approach to creating molecules with tailored functions.

Future Research Directions and Emerging Trends in 2 Bromo 5 Cyclohexyl Pyrazine Chemistry

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of 2-Bromo-5-(cyclohexyl)pyrazine is central to exploring its chemical space and potential applications. Future research will likely focus on moving beyond traditional cross-coupling reactions to more sophisticated and efficient catalytic systems. The bromine atom on the pyrazine (B50134) ring is a prime handle for modification via transition-metal catalysis, such as Suzuki, Stille, and Buchwald-Hartwig reactions. However, the next wave of innovation is expected to involve:

C-H Activation: Direct functionalization of the C-H bonds on both the pyrazine and cyclohexyl rings represents a major frontier. Catalytic systems based on palladium, rhodium, or iridium could enable the introduction of new functional groups without the need for pre-functionalized starting materials, significantly improving atom economy.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique reactivity pathways. For this compound, this could enable novel coupling reactions, such as the introduction of alkyl or perfluoroalkyl groups, which are often challenging using traditional thermal methods.

Dual-Catalysis Systems: Combining two different catalytic cycles in one pot can facilitate tandem reactions, building molecular complexity rapidly. For instance, a palladium catalyst could activate the C-Br bond while another catalyst simultaneously functionalizes the cyclohexyl moiety.

The table below illustrates a hypothetical comparison of reaction efficiencies for the derivatization of this compound using different catalytic approaches.

| Catalyst System | Target Bond | Reaction Type | Potential Yield (%) | Reaction Conditions |

| Pd(PPh₃)₄ | C-Br | Suzuki Coupling | 85-95% | Thermal, Inert Atmosphere |

| [Ir(ppy)₂(dtbbpy)]PF₆ | C-H (Pyrazine) | Photoredox Alkylation | 60-75% | Visible Light, Room Temp. |

| Rh₂(esp)₂ | C-H (Cyclohexyl) | C-H Amination | 55-70% | Thermal, Oxidant |

Table 1: Hypothetical comparison of catalytic systems for derivatization.

Development of Sustainable Synthetic Routes and Green Chemistry Applications

Modern chemical synthesis places a strong emphasis on sustainability and environmental responsibility. Future research on this compound will undoubtedly incorporate green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. rsc.orgresearchgate.net

Key areas of development include:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like bio-renewable solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or deep eutectic solvents is a priority. researchgate.net Water-based synthesis, facilitated by specialized catalysts and surfactants, also presents a sustainable pathway.

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry (ball milling) can dramatically reduce reaction times and energy input compared to conventional heating. rsc.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, often in aqueous media. Future work could involve identifying or engineering enzymes for the synthesis or derivatization of the pyrazine core.

| Synthesis Parameter | Conventional Route | Proposed Green Route |

| Solvent | Dichloromethane / Toluene | 2-MeTHF / Water |

| Energy Source | Oil Bath (12 hours) | Microwave (15 minutes) |

| Catalyst | Homogeneous Pd Catalyst | Immobilized, Recyclable Catalyst |

| Byproducts | Stoichiometric metallic waste | Minimal, catalyst is recycled |

Table 2: Comparison of conventional and potential green synthetic routes.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, is revolutionizing chemical manufacturing from the lab to industrial scale. researchgate.net Integrating the synthesis of this compound and its derivatives into automated flow platforms offers significant advantages. nih.govnih.gov

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of hazardous reagents or highly exothermic reactions. researchgate.net

Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration, which is often more reliable and straightforward than scaling up batch reactors. nih.gov

Automated Multi-step Synthesis: Automated platforms can connect multiple flow reactors in sequence, enabling the synthesis, purification, and analysis of complex derivatives without manual intervention. researchgate.net This is particularly valuable for creating libraries of compounds for screening purposes.

| Feature | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Poor, localized hotspots | Excellent, high surface-to-volume ratio |

| Scalability | Complex, requires re-optimization | Simple, "scale-out" by running longer |

| Safety | Risk with exotherms/hazardous reagents | Inherently safer due to small reactor volume |

| Automation | Difficult to fully integrate | Easily automated with pumps and valves |

| Reaction Time | Hours to days | Minutes to hours |

Table 3: Advantages of flow chemistry over traditional batch synthesis.

Expansion of Applications in Emerging Areas of Materials Science and Chemical Biology

While pyrazines are known scaffolds in medicinal chemistry, future research will aim to expand the utility of this compound into new domains. The pyrazine ring is an electron-deficient system, a property that can be exploited in the design of novel functional materials.

Materials Science: The pyrazine core can be incorporated into conjugated polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclohexyl group provides solubility, while the bromo-substituent allows for polymerization or further tuning of electronic properties.

Chemical Biology: As a versatile scaffold, this compound can serve as a starting point for the synthesis of bioactive molecules. The cyclohexyl group can enhance lipophilicity, potentially improving cell membrane permeability. The bromo-position allows for the attachment of pharmacophores or probes to study biological targets. Future work could involve designing derivatives as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or as components of PROTACs (proteolysis-targeting chimeras).

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

To optimize complex chemical transformations, particularly within automated flow systems, real-time monitoring of reaction progress is crucial. The application of advanced spectroscopic techniques will be instrumental in developing robust and efficient syntheses involving this compound.

Process Analytical Technology (PAT) tools that could be integrated into future synthetic setups include:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking characteristic vibrational bands, providing immediate feedback on reaction kinetics and conversion.

Flow NMR: Integrating NMR spectroscopy directly into a flow stream allows for detailed structural analysis of the reaction mixture as it evolves, helping to identify unexpected byproducts or intermediates.

Mass Spectrometry: Online mass spectrometry can be coupled with flow reactors to provide rapid analysis of reaction outcomes, making it a powerful tool for high-throughput reaction optimization. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-5-(cyclohexyl)pyrazine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via bromination of a pyrazine precursor. Common methods include using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures (~40°C). Sodium hydride in anhydrous DMF is also effective for regioselective bromination. Yield optimization requires controlling stoichiometry (1.2–1.5 eq NBS) and reaction time (6–12 hours) to avoid over-bromination .

- Key Variables : Solvent polarity (DMF vs. acetonitrile) affects reaction kinetics, with DMF favoring faster bromination due to better solubility of intermediates. Elevated temperatures (40–60°C) improve reaction rates but may reduce selectivity .

Q. How is this compound characterized to confirm purity and structural integrity?

- Analytical Techniques :

- HPLC : Purity ≥98% confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .

- NMR : - and -NMR verify substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, pyrazine C-Br at ~105 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 281.04) .

Q. What safety protocols are critical for handling this compound?

- Handling : Use fume hoods and PPE (gloves, goggles) due to respiratory and skin irritation risks (H315, H319).

- Storage : Store at 2–8°C in airtight containers to prevent bromine loss or decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactivity in catalytic applications?

- Mechanistic Insight : The C-Br bond in this compound undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) (2–5 mol%) and KCO in THF/HO. Bromine’s electronegativity enhances oxidative addition to Pd(0), while the cyclohexyl group stabilizes intermediates via steric effects .

- Data Contradictions : Some studies report lower yields (<50%) with electron-rich boronic acids due to competitive protodebromination. Optimize by using Buchwald-Hartwig conditions (e.g., XPhos ligand) .

Q. What computational models predict the compound’s electronic properties for materials science applications?

- Modeling Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~3.8 eV, indicating potential as an electron-deficient building block in organic semiconductors. The cyclohexyl group introduces torsional strain, reducing π-conjugation .

- Experimental Validation : Cyclic voltammetry shows a reduction peak at -1.2 V vs. Ag/AgCl, consistent with DFT-predicted electron affinity .

Q. How does this compound interact with biological targets in medicinal chemistry?

- Biological Screening : In vitro assays reveal inhibitory activity against PDE2A (IC = 120 nM) and kinase targets (e.g., CDK2, IC = 450 nM). The pyrazine core binds to ATP pockets via hydrogen bonding, while bromine enhances hydrophobic interactions .

- Contradictions : One study reports cytotoxicity (HeLa cells, IC = 8 µM), while another shows no activity at 10 µM. Discrepancies may arise from differences in cellular uptake or assay conditions .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazine ring?

- Side Reactions : Competing debromination or ring-opening under basic/acidic conditions.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.